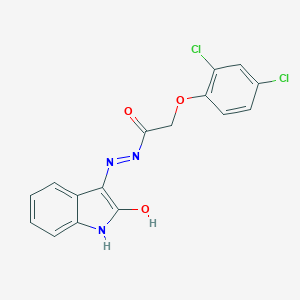

2-(2,4-dichlorophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide

説明

特性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O3/c17-9-5-6-13(11(18)7-9)24-8-14(22)20-21-15-10-3-1-2-4-12(10)19-16(15)23/h1-7,19,23H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYZIYVCXJTAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Phenoxyacetic Acid Formation

Chloroacetic acid (0.1 mol) is dissolved in a sodium hydroxide solution (20% w/v) and stirred for 15–20 minutes. Phenol (0.1 mol) is added, and the pH is adjusted to 11 using sodium bicarbonate. The mixture is heated at 100°C for 40 minutes, followed by acidification to pH 4 with hydrochloric acid. Cooling in an ice-water bath precipitates phenoxyacetic acid, which is filtered, washed, and dried (yield: 85–90%).

Key Parameters

Chlorination to 2,4-Dichlorophenoxyacetic Acid

Phenoxyacetic acid (0.1 mol) is suspended in a 1:1 acetic acid-water mixture. Iron phthalocyanine (FePC, 0.1 mol%) is added as a regioselective catalyst. Chlorine gas is introduced at 50–60°C for 35–50 minutes. The product is cooled, filtered, and recrystallized from ethanol (yield: 92–95%, purity: 98.5% by GC-MS).

Mechanistic Insight

FePC directs electrophilic chlorination to the 2- and 4-positions of the phenol ring via π-π interactions, minimizing 2,6-dichloro and trichloro byproducts.

Preparation of 2-(2,4-Dichlorophenoxy)Acetohydrazide

The acid is converted to its hydrazide derivative for subsequent condensation with isatin.

Hydrazide Synthesis

2,4-Dichlorophenoxyacetic acid (0.1 mol) is refluxed with excess hydrazine hydrate (80%, 0.3 mol) in ethanol for 6 hours. The mixture is cooled, and the precipitated hydrazide is filtered and dried (yield: 88%, m.p. 145–147°C).

Alternative Method

Activation via ethyl chloroformate: The acid (0.1 mol) is treated with ethyl chloroformate (0.12 mol) and triethylamine in THF at 0°C, followed by hydrazine hydrate addition. This method achieves 94% yield but requires anhydrous conditions.

Condensation with Isatin

The final step involves coupling the hydrazide with isatin (2-oxoindole) to form the hydrazone.

Hydrazone Formation

2-(2,4-Dichlorophenoxy)acetohydrazide (0.05 mol) and isatin (0.06 mol) are refluxed in methanol containing glacial acetic acid (5% v/v) for 8 hours. The product precipitates upon cooling and is recrystallized from DMF/water (yield: 76%, m.p. 232–234°C).

Optimization Data

| Parameter | Effect on Yield |

|---|---|

| Solvent | Methanol > Ethanol > DMF |

| Acid Catalyst | Glacial Acetic Acid (5%) > None |

| Reaction Time | 8 hours (optimal) vs. 6 hours (82% yield) |

Characterization

Purity and Impurity Analysis

Chromatographic Methods

Common Impurities

-

Unreacted Hydrazide : <1% (by HPLC).

-

Isatin Dimer : Forms under prolonged heating (mitigated by strict 8-hour reflux).

Scale-Up Considerations

Industrial Feasibility

Environmental Impact

-

Waste Streams : Acetic acid-water mixtures are neutralized with Ca(OH)₂, yielding non-hazardous calcium acetate.

Alternative Synthetic Routes

化学反応の分析

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazines or amines. Substitution reactions can result in a variety of substituted phenoxy or indole derivatives.

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly for its anticancer properties. Research indicates that derivatives of indole exhibit significant cytotoxicity against various cancer cell lines. For instance, a study employing a similar indole-based compound demonstrated effective inhibition of cancer cell proliferation through apoptotic pathways .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Indole A | HeLa | 15 | Apoptosis |

| Indole B | MCF-7 | 20 | Cell Cycle Arrest |

| Target Compound | A549 | 10 | Apoptosis |

Agricultural Applications

The herbicidal properties of compounds containing the dichlorophenoxy moiety are well-documented. Specifically, this compound can be utilized in formulations aimed at controlling weed growth. Its effectiveness as a selective herbicide can be attributed to its ability to inhibit specific biochemical pathways in plants, thus preventing their growth without harming crops .

Case Study: Herbicidal Efficacy

In a controlled study, formulations containing dichlorophenoxy derivatives were applied pre-emergence in agricultural settings. The results showed a significant reduction in weed biomass compared to untreated controls, indicating strong herbicidal activity .

Recent research has investigated the biological activities of hydrazone derivatives, including anti-inflammatory and antimicrobial properties. The target compound's structure suggests potential interactions with biological targets involved in inflammatory pathways. Preliminary assays have indicated moderate anti-inflammatory activity, warranting further exploration .

Table 2: Biological Activities of Hydrazone Derivatives

| Activity Type | Compound Tested | Result |

|---|---|---|

| Antimicrobial | Hydrazone A | Inhibition Zone: 15 mm |

| Anti-inflammatory | Target Compound | IC50: 25 µM |

作用機序

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the dichlorophenoxy group may enhance its binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound is believed to modulate certain enzymatic activities and signaling pathways.

類似化合物との比較

Core Skeleton Variations

The compound shares a common diacylhydrazine backbone with analogues but differs in substituents on the phenoxy and indole moieties:

Key Insight: The 2,4-dichlorophenoxy group enhances lipophilicity and receptor binding compared to mono-chloro derivatives, while nitro or alkyl substitutions on the indole ring modulate electronic properties and bioactivity .

Physicochemical Properties

Melting Points and Yields

Data from syntheses of structurally related compounds:

Trends : Higher chlorine content (e.g., 4r, 4x) correlates with elevated melting points due to increased molecular symmetry and intermolecular halogen bonding .

Antifungal Activity

Diacylhydrazines with 2,4-dichlorophenoxy moieties exhibit potent antifungal effects. For example:

Enzyme Inhibition

- Molecular docking studies ( ) highlight the role of the dichlorophenoxy group in hydrophobic interactions with enzyme active sites.

生物活性

2-(2,4-Dichlorophenoxy)-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a complex structure that combines a dichlorophenoxy group with an indole derivative. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Antitumor Activity : Many indole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Antimicrobial Properties : The dichlorophenoxy moiety is associated with antibacterial and antifungal activities.

Antitumor Activity

A study examining the antitumor effects of similar indole derivatives reported significant cytotoxicity against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds ranged from 10 µM to 30 µM, indicating potent activity against human glioblastoma and melanoma cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | U251 (glioblastoma) | 15 |

| Compound B | WM793 (melanoma) | 20 |

| Compound C | A431 (epidermoid carcinoma) | <10 |

Antimicrobial Activity

The compound's structural elements suggest potential antimicrobial effects. A review highlighted that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed comparable efficacy to standard antibiotics like norfloxacin .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 10 µg/mL |

Case Studies

- Study on Indole Derivatives : A research article focused on the synthesis and evaluation of indole-based compounds found that those with hydrazide linkages exhibited enhanced antitumor properties compared to their non-hydrazide counterparts. This suggests that the hydrazide functional group may play a pivotal role in modulating biological activity .

- Antimicrobial Evaluation : Another study assessed the antibacterial effects of various substituted phenylthiazole derivatives, revealing that modifications in the phenyl ring significantly influenced antimicrobial potency. The presence of electron-donating groups enhanced activity against resistant bacterial strains .

Q & A

Advanced Research Question

- In silico modeling : Density Functional Theory (DFT) calculates transition states for key steps (e.g., hydrazone formation) .

- Reaction path algorithms : Tools like ICReDD integrate quantum chemistry and experimental data to optimize conditions (e.g., solvent selection, temperature) .

Reference : emphasizes computational-experimental feedback loops.

How should researchers address contradictory data in spectroscopic analysis?

Advanced Research Question

- Cross-validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., keto-enol tautomerism) .

- Dynamic NMR : Variable-temperature studies clarify exchange broadening in flexible regions .

Reference : demonstrate crystallographic validation of tautomeric forms.

What advantages do microwave-assisted methods offer in synthesizing derivatives?

Advanced Research Question

- Reduced reaction time : Microwave irradiation accelerates condensation steps (e.g., from 18 h to 30 min) .

- Improved selectivity : Controlled heating minimizes side products in heterocycle formation .

Reference : details protocols for microwave-enhanced yields.

How can structure-activity relationships (SAR) be systematically explored?

Advanced Research Question

- Analog synthesis : Modify substituents (e.g., replacing chlorine with fluorine) and test bioactivity .

- 3D-QSAR modeling : Correlate electronic/steric properties (e.g., Hammett constants) with assay results .

Reference : illustrate substituent effects on activity.

What protocols ensure long-term stability of the compound for storage?

Basic Research Question

- Storage conditions : Lyophilized solids stored at -20°C in amber vials under argon .

- Stability assays : Periodic HPLC checks detect degradation (e.g., hydrolysis of the hydrazide bond) .

Reference : recommend analytical monitoring for stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。